Zaurategrast
Vue d'ensemble
Description
Zaurategrast, également connu sous le nom de CDP323, est un promédicament de petite molécule antagoniste de la molécule d'adhésion cellulaire vasculaire 1 (VCAM-1) se liant aux intégrines alpha4. Il a été initialement développé par la société biopharmaceutique britannique Celltech plc. (maintenant UCB S.A.) et était un nouveau médicament potentiel pour le traitement oral de la sclérose en plaques .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the interactions of small molecules with integrins.
Biology: Investigated for its role in modulating immune cell migration and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored as a treatment for multiple sclerosis due to its ability to inhibit the binding of VCAM-1 to alpha4-integrins, thereby preventing immune cell migration and inflammation.
Industry: Potential applications in the development of new drugs targeting integrin-mediated pathways
Mécanisme D'action
Target of Action
Zaurategrast, also known as CDP323, is a small-molecule prodrug antagonist . Its primary target is the vascular cell adhesion molecule 1 (VCAM-1) . VCAM-1 plays a crucial role in the adhesion of leukocytes to vascular endothelium, a key step in the immune response. This compound specifically binds to α4-integrins , which are receptors on the surface of leukocytes that interact with VCAM-1 .
Mode of Action
The mechanism of action of this compound is believed to rely on preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration .
Biochemical Pathways
This compound affects the immune cell migration pathway . By binding to α4-integrins on immune cells, it prevents these cells from adhering to VCAM-1 on the vascular endothelium . This inhibits the transmigration of immune cells from the bloodstream into tissues, thereby modulating the immune response .
Pharmacokinetics
The safety, tolerability, and pharmacokinetic profile of this compound have been evaluated in healthy volunteers . It was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days . The oral administration resulted in inhibition of VCAM-1 binding which could be maintained throughout a 12‑ or 24‑hour dose interval at well-tolerated doses .
Result of Action
The result of this compound’s action is the reduction of immune cell migration into inflamed tissues . This can help to prevent tissue damage caused by an overactive immune response . In animal models, this compound was effective in reducing disease severity when given both prophylactically and therapeutically .
Analyse Biochimique
Biochemical Properties
Zaurategrast plays a significant role in biochemical reactions by inhibiting the binding of VCAM-1 to α4-integrins. This interaction is crucial in preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This compound interacts with enzymes, proteins, and other biomolecules such as α4-integrins and VCAM-1, inhibiting their binding and thus preventing overshooting immune reactions and subsequent tissue damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing immune cells from migrating to inflamed tissues, thereby reducing inflammation and tissue damage. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the binding of VCAM-1 to α4-integrins . This mechanism is particularly beneficial in conditions like multiple sclerosis, where uncontrolled immune cell migration leads to tissue damage .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a prodrug antagonist of VCAM-1 binding to α4-integrins. By preventing this binding, this compound inhibits the migration of immune cells from blood vessels to inflamed tissues . This inhibition is achieved through binding interactions with α4-integrins, enzyme inhibition, and changes in gene expression . This compound has the same mechanism of action as the monoclonal antibody natalizumab .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains effective in inhibiting VCAM-1 binding throughout a 12‑ or 24‑hour dose interval at well-tolerated doses . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound can significantly reduce disease severity when administered prophylactically or therapeutically .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In chronic experimental autoimmune encephalomyelitis (EAE) in mice, this compound was effective when given both prophylactically and therapeutically, reducing disease severity significantly . Higher doses were well tolerated, with an adverse event profile comparable to that observed with placebo . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a prodrug, it is metabolized into its active form, CT7758, which then inhibits the binding of VCAM-1 to α4-integrins . This interaction affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The oral administration of this compound results in inhibition of VCAM-1 binding, which can be maintained throughout a 12‑ or 24‑hour dose interval . This distribution is crucial for its effectiveness in reducing immune cell migration and inflammation .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles where it exerts its activity. The compound’s interactions with α4-integrins and VCAM-1 direct it to areas where immune cell migration occurs, thereby preventing inflammation and tissue damage . Post-translational modifications and targeting signals may also play a role in its localization and function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Zaurategrast implique la formation d'une structure spirocyclique et l'incorporation d'une partie naphtyridine. Les étapes clés comprennent :
- Formation de l'intermédiaire spirocyclique par une réaction de cyclisation.
- Introduction du groupe bromo par bromation.
- Couplage de l'intermédiaire spirocyclique avec un dérivé de naphtyridine dans des conditions spécifiques pour former le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions réactionnelles contrôlées et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Zaurategrast subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que des amines ou des thiols dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études ou des applications supplémentaires .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier les interactions des petites molécules avec les intégrines.
Biologie : Étudié pour son rôle dans la modulation de la migration des cellules immunitaires et ses effets thérapeutiques potentiels dans les maladies auto-immunes.
Médecine : Exploré comme traitement de la sclérose en plaques en raison de sa capacité à inhiber la liaison de la VCAM-1 aux intégrines alpha4, empêchant ainsi la migration et l'inflammation des cellules immunitaires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les voies médiées par les intégrines
Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition de la migration des cellules immunitaires des vaisseaux sanguins vers les tissus enflammés. Cela est réalisé en bloquant l'interaction entre la VCAM-1 et les intégrines alpha4, qui sont essentielles à l'adhésion et à la migration des cellules immunitaires. En empêchant cette interaction, le this compound réduit l'infiltration des cellules immunitaires et les dommages tissulaires subséquents, ce qui en fait un candidat prometteur pour le traitement des maladies auto-immunes telles que la sclérose en plaques .
Comparaison Avec Des Composés Similaires
Le Zaurategrast est similaire à d'autres inhibiteurs des intégrines tels que le natalizumab, qui cible également la voie des intégrines alpha4. Le this compound est unique en raison de sa structure de petite molécule, qui permet une administration orale, contrairement au natalizumab, qui est un anticorps monoclonal et nécessite une administration intraveineuse .
Liste des composés similaires
Natalizumab : Un anticorps monoclonal ciblant les intégrines alpha4.
Vedolizumab : Un autre anticorps monoclonal ciblant les intégrines alpha4beta7.
Etrolizumab : Un anticorps monoclonal ciblant les intégrines bêta7
Propriétés
IUPAC Name |
(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVWHYLKOHLKA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196547 | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455264-31-0 | |
Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaurategrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaurategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ct-7758 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAURATEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.